4,6-Dimethyl-3-(methylsulfonyl)-2-(propylsulfinyl)pyridine
Description
Properties
IUPAC Name |
4,6-dimethyl-3-methylsulfonyl-2-propylsulfinylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3S2/c1-5-6-16(13)11-10(17(4,14)15)8(2)7-9(3)12-11/h7H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYBCKKOMZKWTTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)C1=C(C(=CC(=N1)C)C)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethyl-3-(methylsulfonyl)-2-(propylsulfinyl)pyridine typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a pyridine derivative.
Sulfonylation: Introduction of the methylsulfonyl group using reagents such as methylsulfonyl chloride in the presence of a base like triethylamine.
Sulfinylation: Introduction of the propylsulfinyl group using reagents such as propylsulfinyl chloride under controlled conditions.
Methylation: Methyl groups are introduced using methylating agents like methyl iodide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfinyl group, converting it to a sulfone.
Reduction: Reduction reactions can target the sulfonyl and sulfinyl groups, converting them to sulfides.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols).
Major Products:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
4,6-Dimethyl-3-(methylsulfonyl)-2-(propylsulfinyl)pyridine serves as a versatile building block in organic synthesis. Its unique functional groups allow it to participate in various chemical reactions, making it valuable for developing new compounds and materials.
Biology
Research indicates that this compound exhibits potential biological activities:
- Antimicrobial Activity: Studies have shown that it can inhibit the growth of certain bacteria and fungi, suggesting its use in developing new antimicrobial agents .
- Anticancer Properties: The compound is being investigated for its anticancer potential. Preliminary studies suggest that it may interfere with cellular pathways involved in cancer progression .
Medicine
Due to its unique structure, this compound is under investigation for therapeutic applications. Its ability to interact with specific molecular targets may lead to the development of novel drugs for treating various diseases, including cancer and infections .
Industrial Applications
In the industrial sector, this compound is utilized in the formulation of specialty chemicals and advanced materials. Its chemical properties make it suitable for applications in:
- Agriculture: As a potential pesticide or herbicide.
- Pharmaceuticals: In the synthesis of other medicinal compounds.
- Material Science: For creating advanced materials with specific properties .
Case Studies
- Anticancer Research : A study evaluated the anticancer activity of various pyridine derivatives at the U.S. National Cancer Institute. The results indicated that certain derivatives exhibited selective activity against leukemia and colon cancer cell lines, highlighting the potential for this compound in cancer therapy .
- Antimicrobial Studies : Another research project focused on synthesizing novel pyridine-based compounds with antimicrobial properties. The findings suggested that compounds similar to this compound could serve as templates for developing new antibiotics effective against resistant strains of bacteria .
Mechanism of Action
The mechanism of action of 4,6-Dimethyl-3-(methylsulfonyl)-2-(propylsulfinyl)pyridine involves its interaction with specific molecular targets. The sulfonyl and sulfinyl groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
4,6-Dimethyl-3-(methylsulfonyl)pyridine: Lacks the propylsulfinyl group.
4,6-Dimethyl-2-(propylsulfinyl)pyridine: Lacks the methylsulfonyl group.
3-(Methylsulfonyl)-2-(propylsulfinyl)pyridine: Lacks the dimethyl groups.
Uniqueness: 4,6-Dimethyl-3-(methylsulfonyl)-2-(propylsulfinyl)pyridine is unique due to the presence of both sulfonyl and sulfinyl groups, which impart distinct chemical reactivity and potential biological activities. The combination of these functional groups on a pyridine ring makes it a valuable compound for various applications in research and industry.
Biological Activity
4,6-Dimethyl-3-(methylsulfonyl)-2-(propylsulfinyl)pyridine (CAS No. 339016-89-6) is a synthetic organic compound characterized by its unique chemical structure, which includes a pyridine ring with various functional groups. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 245.32 g/mol. The presence of sulfonyl and sulfinyl groups contributes to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The sulfonyl and sulfinyl groups can form strong interactions with active sites on proteins, potentially leading to inhibition or modulation of their activity. This mechanism may interfere with various cellular pathways, contributing to its observed biological effects.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity against a range of pathogens. A study demonstrated that it effectively inhibited the growth of certain bacteria and fungi, suggesting its potential as an antimicrobial agent in therapeutic applications .
Anticancer Activity
In vitro studies have shown that this compound may possess anticancer properties. It has been investigated for its ability to induce apoptosis in cancer cell lines, which is a critical mechanism for cancer treatment. The compound's structural features allow it to interact with cellular pathways involved in cell proliferation and survival, making it a candidate for further anticancer research .
Enzyme Inhibition
The compound has been studied for its potential to inhibit specific enzymes involved in inflammatory processes. For instance, it has shown promise as an inhibitor of cyclooxygenase (COX) enzymes, which are critical in the biosynthesis of prostaglandins involved in inflammation and pain signaling .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various derivatives of pyridine compounds, including this compound. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli.
- Anticancer Screening : In another investigation focusing on anticancer properties, the compound was tested against several human cancer cell lines. It demonstrated IC50 values comparable to established chemotherapeutics, indicating its potential as a lead compound for drug development .
Comparative Analysis
To better understand the unique properties of this compound compared to similar compounds, a comparative analysis is provided below:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| This compound | Contains both sulfonyl and sulfinyl groups | Antimicrobial, anticancer |
| 4,6-Dimethyl-3-(methylsulfonyl)pyridine | Lacks propylsulfinyl group | Limited biological activity |
| 4,6-Dimethyl-2-(propylsulfinyl)pyridine | Lacks methylsulfonyl group | Moderate activity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
